molecular formula C22H25N3O3 B12171957 tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate

tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate

Cat. No.: B12171957
M. Wt: 379.5 g/mol
InChI Key: VPVQXGKDAOWRTB-UHFFFAOYSA-N
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Description

The compound tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is a carbamate-protected benzylamide derivative featuring a 1-methylindole substituent. Such tert-butyl carbamates are widely used as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors, protein degraders (e.g., WDR5 degraders ), and allosteric modulators . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during multi-step syntheses.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[[4-[(1-methylindol-4-yl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)23-14-15-8-10-16(11-9-15)20(26)24-18-6-5-7-19-17(18)12-13-25(19)4/h5-13H,14H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

VPVQXGKDAOWRTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NC2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted benzyl carbamate derivatives.

Scientific Research Applications

tert-Butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate with structurally related compounds, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent-Driven Structural and Functional Differences

2.1.1 Aromatic vs. Heteroaromatic Substituents
  • Target Compound: The 1-methylindole group provides a planar heteroaromatic system, likely increasing lipophilicity (logP) compared to phenyl analogs.
  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate (): Substituent: 4-hydroxyphenyl. The hydroxyl group introduces polarity, enhancing aqueous solubility but reducing membrane permeability. Key Data: NMR shifts at δ 117.1–124.1 ppm (aromatic carbons) and δ 108.6 ppm (tert-butyl carbons) .
2.1.2 Electron-Withdrawing Groups
  • tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate (): Substituent: 2-(trifluoromethyl)benzyl. Key Data: HRMS (ESI+) m/z 409.1713 [M+H]+ (calc. 409.1715) .
2.1.3 Heterocyclic Substituents
  • tert-Butyl (4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)benzyl)carbamate (L14) (): Substituent: 4-methylthiazole. Key Data: HPLC purity 97.4% (RT = 12.45 min), NMR signals at δ 254.4 (ESI) .

Physicochemical Properties

Property Target Compound (Inferred) 4-Hydroxyphenyl Analog 4-Methylthiazole Analog
Lipophilicity (logP) High (indole moiety) Moderate (OH group) Moderate (thiazole)
Aqueous Solubility Low Moderate Low
Thermal Stability High (tert-butyl protection) High (crystalline) Moderate
  • : The hydroxyphenyl analog’s crystallinity suggests superior stability compared to amorphous indole/thiazole analogs.

Biological Activity

tert-butyl {4-[(1-methyl-1H-indol-4-yl)carbamoyl]benzyl}carbamate is a synthetic compound with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.5 g/mol
  • CAS Number : [S12634088]

The compound's biological activity is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. Research has indicated that it may function as an inhibitor of certain enzymes linked to neurodegenerative diseases.

1. Neuroprotective Effects

Studies have shown that similar carbamate derivatives exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease (AD). For instance, compounds structurally related to this compound have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of AD.

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation Inhibition (%)
M415.4 nM0.17 μM85% at 100 μM

The above table summarizes findings from studies on related compounds, indicating that they can significantly reduce Aβ aggregation and protect neuronal cells from Aβ-induced apoptosis .

2. Antibacterial Activity

Research into the antibacterial properties of carbamate derivatives suggests that they may possess significant antimicrobial activity. For example, a study evaluated various tert-butyl carbamate derivatives against multiple bacterial strains, revealing notable effectiveness against E. coli and Bacillus cereus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Bacillus cereus16 µg/mL
Staphylococcus aureus64 µg/mL

These findings highlight the potential application of these compounds in treating bacterial infections .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of a related compound on astrocytes exposed to Aβ peptides. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines like TNF-α, suggesting a protective mechanism against neuroinflammation associated with AD .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antibacterial activity of various tert-butyl carbamate derivatives, including those similar to this compound. The study utilized microdilution methods to assess efficacy against several pathogens, confirming their potential as effective antibacterial agents .

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